(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

medicinal chemistry benzothiazole hybrids pharmacophore design

(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797367-50-0; molecular formula C₁₆H₁₅N₃O₂S₂; molecular weight 345.44 g/mol) is a synthetic heterocyclic small molecule that integrates three pharmacophoric substructures within a single scaffold: a 2-ethyl-substituted benzo[d]thiazole core, a thiazol-2-yloxy ether-linked side chain, and a conformationally restricted azetidine ring connected via a methanone bridge. This compound belongs to the broader class of benzothiazole–azetidine hybrids, a chemical space that has attracted growing attention in medicinal chemistry for its potential to engage diverse biological targets including kinases and antimicrobial pathways.

Molecular Formula C16H15N3O2S2
Molecular Weight 345.44
CAS No. 1797367-50-0
Cat. No. B3015695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
CAS1797367-50-0
Molecular FormulaC16H15N3O2S2
Molecular Weight345.44
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4
InChIInChI=1S/C16H15N3O2S2/c1-2-14-18-12-4-3-10(7-13(12)23-14)15(20)19-8-11(9-19)21-16-17-5-6-22-16/h3-7,11H,2,8-9H2,1H3
InChIKeyAYTGHSRZJIFMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797367-50-0): Baseline Structural Identity and Research-Grade Procurement Profile


(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797367-50-0; molecular formula C₁₆H₁₅N₃O₂S₂; molecular weight 345.44 g/mol) is a synthetic heterocyclic small molecule that integrates three pharmacophoric substructures within a single scaffold: a 2-ethyl-substituted benzo[d]thiazole core, a thiazol-2-yloxy ether-linked side chain, and a conformationally restricted azetidine ring connected via a methanone bridge. This compound belongs to the broader class of benzothiazole–azetidine hybrids, a chemical space that has attracted growing attention in medicinal chemistry for its potential to engage diverse biological targets including kinases and antimicrobial pathways [1]. The 2-ethyl substitution on the benzothiazole ring differentiates it from commonly encountered 2-unsubstituted, 2-methyl, or 2-amino benzothiazole analogs, imparting distinct lipophilicity and steric properties. The compound is commercially available as a research-grade building block from multiple suppliers and is intended exclusively for non-human laboratory investigations.

Why Generic Benzothiazole or Azetidine Analogs Cannot Substitute for CAS 1797367-50-0 in Research and Procurement Workflows


Substituting CAS 1797367-50-0 with a structurally related benzothiazole–azetidine analog carries measurable risk for experimental irreproducibility, particularly in structure–activity relationship (SAR) campaigns, because the compound's three-dimensional pharmacophore is defined by the unique convergence of three structural features that are not simultaneously present in any single commercially available comparator. The 2-ethyl group on the benzothiazole ring modulates lipophilicity and steric bulk relative to 2-H or 2-methyl variants; the thiazol-2-yloxy ether linker introduces distinct hydrogen-bond acceptor geometry and conformational flexibility compared to thiazol-2-ylthio or directly N-linked azetidine derivatives; and the azetidine methanone junction provides ring-strain-driven conformational restriction that differs fundamentally from six-membered piperidine or flexible open-chain analogs. Even closely related compounds such as (2-ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone or (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone differ in at least one key pharmacophoric element (sulfonyl vs. thiazolyloxy; triazole vs. thiazole), making direct substitution without re-validation inadvisable [1]. In the absence of publicly available head-to-head comparative bioactivity data for this specific compound, procurement decisions must be guided by structural uniqueness rather than generic class membership, and any substitution must be accompanied by independent experimental re-characterization.

Quantitative Evidence Guide: Structural, Physicochemical, and Class-Level Differentiation of CAS 1797367-50-0 for Scientific Procurement Decisions


Structural Diversity: Three Convergent Pharmacophores in a Single Scaffold Versus Common Single- or Dual-Pharmacophore Analogs

CAS 1797367-50-0 is a three-component hybrid molecule combining a 2-ethylbenzo[d]thiazole, a thiazol-2-yloxy ether side chain, and an azetidine methanone. This three-pharmacophore architecture is rare among commercially catalogued benzothiazole derivatives. The most common benzothiazole–azetidine analogs available from major suppliers typically contain only two of these three motifs; for example, compounds of type (2-ethylbenzo[d]thiazol-6-yl)(azetidin-1-yl)methanone with varied substituents on the azetidine ring lack the thiazol-2-yloxy ether component entirely [1]. This three-component design enables exploration of chemical space that single- or dual-pharmacophore analogs cannot access without de novo synthesis. The compound provides a pre-assembled architecture for probing simultaneous engagement of benzothiazole-binding, thiazole-recognition, and azetidine-conformational domains—a capability not available from any single commercially available comparator.

medicinal chemistry benzothiazole hybrids pharmacophore design

Class-Level Antimicrobial Activity Potential of Thiazol-2-yloxy-Containing Derivatives Compared to Structurally Distinct Benzothiazole Classes

Although no direct MIC or IC₅₀ data are publicly available for CAS 1797367-50-0 itself, structurally related thiazol-2-yloxy-containing small molecules have demonstrated quantifiable antibacterial activity. In published class-level studies, 3-(1,3-thiazol-2-yloxy)phenol exhibited an MIC of 7.8 µg/mL against Staphylococcus aureus with an MBC of 15.6 µg/mL . Separately, benzothiazole–azetidinone hybrid derivatives (GD1–GD12 series) were designed and evaluated for β-lactamase inhibition against multidrug-resistant bacteria, with in vitro confirmation of antibacterial activity [1]. These class-level benchmarks establish a plausible biological activity range for thiazol-2-yloxy–containing and benzothiazole–azetidine hybrid chemotypes. Compounds lacking the thiazol-2-yloxy motif (e.g., simple 2-aminobenzothiazoles or benzothiazole–Schiff base derivatives reported in older literature) generally show antimicrobial activity in higher MIC ranges (often 25–100 µg/mL) or against narrower bacterial spectra, suggesting the thiazolyloxy ether may contribute favorably to potency within this chemical series. However, these data are cross-study comparable only with explicit acknowledgment of differing assay conditions, bacterial strains, and structural contexts.

antimicrobial research thiazole ethers antibacterial SAR

Physicochemical Differentiation: Lipophilicity and Conformational Rigidity Driven by 2-Ethyl Substitution and Azetidine Ring Strain

The 2-ethyl substitution on the benzo[d]thiazole core and the azetidine methanone junction jointly confer physicochemical properties that distinguish CAS 1797367-50-0 from analogs with different substitution patterns or ring systems. Using the closest structurally characterized PubChem comparator, 1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone (PubChem CID 90627427; MW 198.24 g/mol; XLogP3-AA = 0.6; TPSA = 70.7 Ų; rotatable bond count = 2) [1], the target compound (MW 345.44 g/mol) is substantially larger and, by inference from the added 2-ethylbenzothiazole moiety, is predicted to have higher lipophilicity (estimated XLogP in the range of 2.5–3.5 based on the contribution of the 2-ethylbenzothiazole fragment). Replacement of the methyl group in the comparator with a 2-ethylbenzo[d]thiazol-6-yl group increases molecular weight by approximately 147 Da and adds both aromatic surface area and lipophilic character while retaining the azetidine ring strain (ring strain energy ~26 kcal/mol for unsubstituted azetidine). This combination of moderate lipophilicity, conformational restriction from the four-membered azetidine ring, and multiple hydrogen-bond acceptor sites (two thiazole nitrogens, ether oxygen, carbonyl oxygen) creates a physicochemical profile distinct from both more lipophilic fully aromatic benzothiazole derivatives and more flexible piperidine- or open-chain-linked analogs. Such a profile is generally consistent with favorable drug-like property space, as corroborated by in silico studies on benzothiazole–azetidinone hybrids that demonstrated compliance with Lipinski's rule of five and acceptable pharmacokinetic parameter ranges [2].

physicochemical properties drug-likeness conformational analysis

Kinase Inhibition Potential: Benzothiazole–Azetidine Hybrids Demonstrate Sub-50 nM EGFR Inhibitory Activity as a Class Benchmark

Benzothiazole-based derivatives, as a compound class, have demonstrated potent EGFR tyrosine kinase inhibitory activity in direct comparative studies. In a published study targeting EGFR, the most active benzothiazole-based compounds (compounds 39 and 40) exhibited IC₅₀ values of 24.58 nM and 30.42 nM, respectively, compared with 17.38 nM for the reference drug lapatinib [1]. In a separate study, benzothiazole–azetidinone hybrid derivatives designed for EGFR binding were evaluated through comprehensive in silico methodologies including molecular docking, molecular dynamics simulations, and MMPBSA analysis, demonstrating favorable binding interactions and compliance with drug-likeness criteria [2]. Separately, 2-substituted benzothiazole derivatives showed anticancer activity on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values of 9.7 µM and 49.7 µM, respectively, compared with doxorubicin (IC₅₀ 1.4 µM on MCF-7; 1.0 µM on A549) [3]. No direct EGFR or kinase inhibition data have been reported for CAS 1797367-50-0 specifically. However, the convergence of benzothiazole, thiazole, and azetidine motifs within a single scaffold—all structural elements associated with kinase inhibitor pharmacophores—provides a rational basis for prioritizing this compound in kinase-focused screening campaigns over analogs that contain only a subset of these motifs.

kinase inhibition EGFR targeting anticancer research

Procurement-Ready Structural Uniqueness: This Compound Is Not Redundantly Available Across the Benzothiazole–Azetidine Commercial Catalog

An assessment of commercially catalogued benzothiazole–azetidine compounds reveals that CAS 1797367-50-0 occupies a structurally distinct position not duplicated by other available catalog entries. Commercial screening libraries contain numerous benzothiazole–azetidine derivatives, but the specific combination of (a) 2-ethyl substitution on benzothiazole, (b) thiazol-2-yloxy ether linkage at the azetidine 3-position, and (c) methanone bridge between the benzothiazole 6-position and the azetidine nitrogen is not replicated in any other commonly available compound at the time of this analysis. Closest available analogs include (2-ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (sulfonyl replacing thiazolyloxy), (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone (triazole replacing thiazole), and (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone (different benzothiazole connectivity and acyl group). Each differs in at least one critical pharmacophoric element, confirming that generic substitution within this chemical series is not structurally equivalent . This compound therefore represents a non-redundant entry for diversity-oriented synthesis libraries and fragment-based drug discovery collections.

chemical procurement library design scaffold diversity

Critical Data Gap Declaration: No Direct, Publicly Available Head-to-Head Bioactivity Data Exist for This Compound

The authors explicitly note that a comprehensive search of peer-reviewed literature (PubMed, SciFinder, Google Scholar, Reaxys) and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) through May 2026 identified no direct, publicly available head-to-head comparative bioactivity data for (2-ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. No IC₅₀, MIC, Kd, Ki, EC₅₀, or any other quantitative biological activity measurement has been published for this specific compound in a peer-reviewed journal or deposited in a public database. No patent literature was identified that claims this compound as a specifically exemplified biologically active entity. All differentiation claims in this evidence guide are therefore based on class-level inference from structurally related benzothiazole, thiazole, and azetidine derivatives, or on structural and physicochemical property comparisons. This data gap is not unusual for research-grade building blocks and chemical probes that have not yet entered formal biological evaluation programs, but it must be transparently acknowledged to inform procurement decisions. Users who require compound-specific comparative bioactivity data for procurement justification should either commission primary screening of this compound or select an alternative compound for which direct comparative data already exist in the public domain.

data transparency research procurement due diligence

Best-Fit Research and Industrial Application Scenarios for (2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Based on Current Evidence


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Library Expansion

This compound is most rationally deployed as a structurally differentiated entry for diversity-oriented synthesis (DOS) libraries and fragment-based drug discovery (FBDD) collections. Its three-component pharmacophore architecture—2-ethylbenzothiazole, thiazol-2-yloxy ether, and azetidine methanone—provides chemical space coverage that is not duplicated by any single commercially available analog, as established in the structural uniqueness analysis above. Procurement of this compound as a building block enables exploration of SAR around the thiazol-2-yloxy–azetidine junction, a motif that is underrepresented in current commercial screening collections. Medicinal chemistry teams seeking to expand benzothiazole-focused libraries with novel vectors should prioritize this scaffold over simpler, more commonly available 2-aminobenzothiazole or benzothiazole–piperidine derivatives. [1]

Kinase Inhibitor Lead Generation Leveraging the Benzothiazole–Azetidine Chemotype

For kinase inhibitor discovery programs, particularly those targeting EGFR or related tyrosine kinases, this compound offers a pre-assembled scaffold that incorporates structural features associated with kinase inhibition (benzothiazole core, thiazole heterocycle, conformationally restricted azetidine linker). Class-level evidence demonstrates that benzothiazole-based derivatives can achieve sub-50 nM EGFR IC₅₀ values (24.58–30.42 nM) and that benzothiazole–azetidinone hybrids show favorable in silico binding metrics against EGFR. While no direct kinase inhibition data exist for this specific compound, its structural convergence of three kinase-relevant pharmacophores makes it a rational starting point for primary screening in kinase inhibition assays, particularly where simpler benzothiazole scaffolds have already been profiled and novel chemotypes are sought. [1] [2]

Antimicrobial Screening with a Focus on Thiazol-2-yloxy-Containing Chemical Space

In antimicrobial discovery programs, this compound provides access to the thiazol-2-yloxy ether chemotype, for which class-level evidence suggests favorable antibacterial potency (MIC 7.8 µg/mL for a related thiazol-2-yloxyphenol derivative against S. aureus) relative to simpler benzothiazole scaffolds (typical MIC 25–100 µg/mL). The benzothiazole–azetidine hybrid class has also demonstrated in vitro activity against multidrug-resistant bacteria through β-lactamase inhibition. For research groups that have already screened first-generation benzothiazole or thiazole libraries and seek structurally novel follow-up compounds with differentiated substitution patterns, this compound represents a logical next-tier procurement candidate for inclusion in antimicrobial susceptibility testing panels. [1] [2]

Physicochemical Property Optimization in Hit-to-Lead Chemistry Programs

The balanced physicochemical profile of this compound—moderate lipophilicity (estimated XLogP 2.5–3.5), conformational rigidity from the azetidine ring (ring strain ~26 kcal/mol), multiple hydrogen-bond acceptor sites, and molecular weight of 345.44 g/mol—positions it within favorable drug-like property space. In silico studies on structurally related benzothiazole–azetidinone hybrids have demonstrated compliance with Lipinski's rule of five and acceptable ADME parameter ranges. Hit-to-lead optimization programs that have identified benzothiazole hits with excessive lipophilicity or inadequate conformational restriction may benefit from procuring this compound as a reference scaffold that inherently balances these properties, enabling systematic exploration of substitution effects while maintaining a drug-like core architecture. [1] [2]

Quote Request

Request a Quote for (2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.